molecular formula C22H29N B10790750 Lobelane CAS No. 530-51-8

Lobelane

Cat. No.: B10790750
CAS No.: 530-51-8
M. Wt: 307.5 g/mol
InChI Key: ISVBJSRQEBWKPB-SZPZYZBQSA-N
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Description

Lobelane is a piperidine alkaloid derived from the plant genus Lobelia. It is structurally similar to lobeline, another alkaloid found in the same plants. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of drug addiction and neurological disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lobelane can be synthesized through various chemical routes. One common method involves the reduction of lobeline. The process typically includes the following steps:

    Reduction of Lobeline: Lobeline is reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions to yield this compound.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned chemical routes. The process is optimized for yield and purity, often involving automated systems for reaction control and product isolation.

Chemical Reactions Analysis

Types of Reactions

Lobelane undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction of this compound can lead to the formation of more reduced piperidine derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Reduced piperidine derivatives

    Substitution: Alkylated or acylated this compound derivatives

Scientific Research Applications

    Chemistry: Lobelane serves as a precursor for the synthesis of other bioactive compounds and is used in studies related to alkaloid chemistry.

    Biology: this compound is used in research to understand its effects on biological systems, particularly its interaction with neurotransmitter transporters.

    Medicine: this compound has shown promise in the treatment of drug addiction, particularly methamphetamine addiction, by inhibiting the release of dopamine.

    Industry: this compound and its derivatives are explored for their potential use in pharmaceuticals and as chemical intermediates in various industrial processes.

Mechanism of Action

Lobelane exerts its effects primarily by interacting with the vesicular monoamine transporter 2 (VMAT2). It inhibits the uptake of dopamine into synaptic vesicles, thereby reducing the release of dopamine. This mechanism is particularly relevant in the context of drug addiction, where this compound can mitigate the effects of drugs like methamphetamine by modulating dopamine levels.

Comparison with Similar Compounds

Lobelane is structurally and functionally similar to other piperidine alkaloids such as lobeline and nor-lobelane. it exhibits unique properties that distinguish it from these compounds:

    Lobeline: While both this compound and lobeline interact with VMAT2, this compound is more potent in inhibiting dopamine uptake.

    Nor-lobelane: Nor-lobelane is another derivative with similar biological effects but differs in its affinity for VMAT2 and other molecular targets.

List of Similar Compounds

  • Lobeline
  • Nor-lobelane
  • Sedamine

This compound’s unique potency and specificity make it a valuable compound for further research and potential therapeutic applications.

Properties

CAS No.

530-51-8

Molecular Formula

C22H29N

Molecular Weight

307.5 g/mol

IUPAC Name

(2S,6R)-1-methyl-2,6-bis(2-phenylethyl)piperidine

InChI

InChI=1S/C22H29N/c1-23-21(17-15-19-9-4-2-5-10-19)13-8-14-22(23)18-16-20-11-6-3-7-12-20/h2-7,9-12,21-22H,8,13-18H2,1H3/t21-,22+

InChI Key

ISVBJSRQEBWKPB-SZPZYZBQSA-N

Isomeric SMILES

CN1[C@H](CCC[C@H]1CCC2=CC=CC=C2)CCC3=CC=CC=C3

Canonical SMILES

CN1C(CCCC1CCC2=CC=CC=C2)CCC3=CC=CC=C3

Origin of Product

United States

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